
Propanoic acid, 3-(1-acetyl-2,2-dimethylhydrazino)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, 3-(1-acetyl-2,2-dimethylhydrazino)-, ethyl ester is a complex organic compound with a unique structure It is characterized by the presence of a propanoic acid backbone, an ethyl ester group, and a hydrazino group substituted with an acetyl and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(1-acetyl-2,2-dimethylhydrazino)-, ethyl ester typically involves multiple steps. One common method starts with the esterification of propanoic acid to form ethyl propanoate. This is followed by the introduction of the hydrazino group through a hydrazinolysis reaction, where hydrazine is reacted with the ester. The final step involves acetylation of the hydrazino group using acetic anhydride under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
Propanoic acid, 3-(1-acetyl-2,2-dimethylhydrazino)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Products may include propanoic acid derivatives or ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: Various substituted hydrazino derivatives can be formed.
科学研究应用
Propanoic acid, 3-(1-acetyl-2,2-dimethylhydrazino)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of propanoic acid, 3-(1-acetyl-2,2-dimethylhydrazino)-, ethyl ester involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Propanoic acid, 2,2-dimethyl-: A simpler analog with a similar propanoic acid backbone but lacking the hydrazino and acetyl groups.
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-: Another related compound with a cyclopropane ring and similar substituents.
Uniqueness
Propanoic acid, 3-(1-acetyl-2,2-dimethylhydrazino)-, ethyl ester is unique due to the presence of the hydrazino group substituted with acetyl and methyl groups. This structural feature imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds.
属性
CAS 编号 |
96804-50-1 |
|---|---|
分子式 |
C9H18N2O3 |
分子量 |
202.25 g/mol |
IUPAC 名称 |
ethyl 3-[acetyl(dimethylamino)amino]propanoate |
InChI |
InChI=1S/C9H18N2O3/c1-5-14-9(13)6-7-11(8(2)12)10(3)4/h5-7H2,1-4H3 |
InChI 键 |
SEWJNNOGQYVCQN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCN(C(=O)C)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


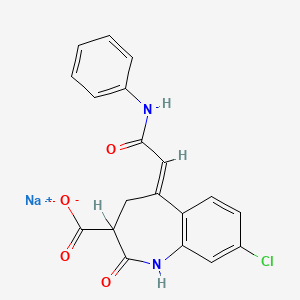
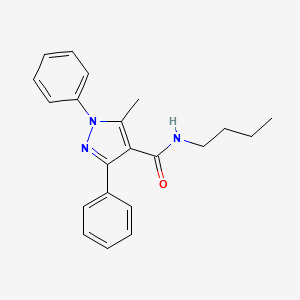
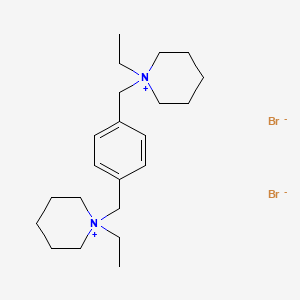


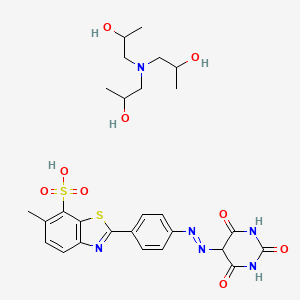
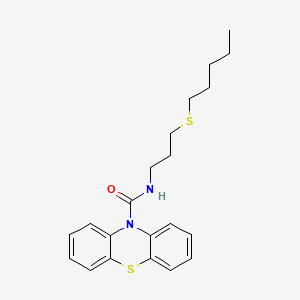
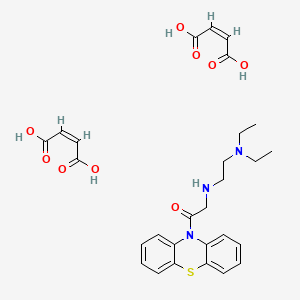
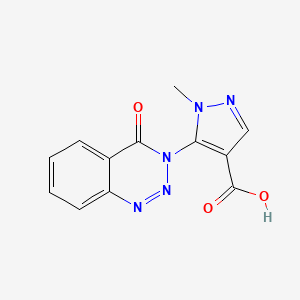
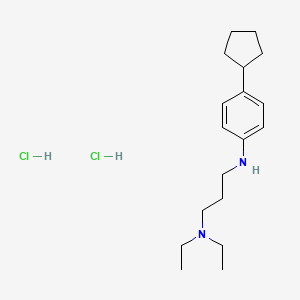

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12728015.png)


